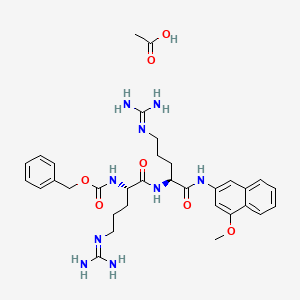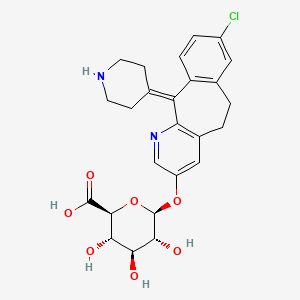![molecular formula C₁₅H₂₅NO₅S₂ B1140763 O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate CAS No. 1219402-96-6](/img/structure/B1140763.png)
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is a specialized organic compound used primarily in synthetic chemistry. It is known for its utility in various organic synthesis processes due to its unique structural properties. The compound has a molecular formula of C15H25NO5S2 and a molecular weight of 363.49 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate typically involves multiple steps:
Protection of Proline: The synthesis begins with the protection of the proline amino group using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted reactions at the amino site.
Esterification: The carboxyl group of the protected proline is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Xanthate Formation: The final step involves the reaction of the methyl ester with carbon disulfide and methyl iodide to form the xanthate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the protection and esterification steps to ensure precise control over reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for the xanthate formation to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the xanthate ester to thiols.
Substitution: Nucleophilic substitution reactions can replace the xanthate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications.
Industrial Chemistry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and proteins, modifying their activity.
Pathways: It participates in biochemical pathways involving sulfur transfer and esterification reactions.
Comparación Con Compuestos Similares
Similar Compounds
- **O-[(2S)-3,3-Dimethyl-N-boc-proline Ethyl Ester] S-Methyl Xanthate
- **O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Ethyl Xanthate
Uniqueness
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in synthetic applications where precise control over reaction outcomes is required .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5S2/c1-14(2,3)21-12(18)16-8-9(20-13(22)23-7)15(4,5)10(16)11(17)19-6/h9-10H,8H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDFCZNEOFBMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)









![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)


